7-methyl-2-oxo-4-propyl-2H-chromen-5-yl furan-2-carboxylate
Overview
Description
7-methyl-2-oxo-4-propyl-2H-chromen-5-yl furan-2-carboxylate is a synthetic organic compound belonging to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl furan-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate.
Reaction with Furan-2-carboxylic Acid: The acetate derivative is then reacted with furan-2-carboxylic acid under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-oxo-4-propyl-2H-chromen-5-yl furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxo, hydroxy, and substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
7-methyl-2-oxo-4-propyl-2H-chromen-5-yl furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate
- 4-methyl-2-oxo-2H-chromen-7-yl acetate
- 5-(acetyloxy)-2-oxo-4-propyl-2H-chromen-7-yl acetate
Uniqueness
7-methyl-2-oxo-4-propyl-2H-chromen-5-yl furan-2-carboxylate is unique due to the presence of the furan-2-carboxylate moiety, which imparts distinct chemical and biological properties compared to other chromen derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(7-methyl-2-oxo-4-propylchromen-5-yl) furan-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-3-5-12-10-16(19)22-14-8-11(2)9-15(17(12)14)23-18(20)13-6-4-7-21-13/h4,6-10H,3,5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVVMTCXBQPGSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401174557 | |
Record name | 7-Methyl-2-oxo-4-propyl-2H-1-benzopyran-5-yl 2-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401174557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
432001-26-8 | |
Record name | 7-Methyl-2-oxo-4-propyl-2H-1-benzopyran-5-yl 2-furancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=432001-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-2-oxo-4-propyl-2H-1-benzopyran-5-yl 2-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401174557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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